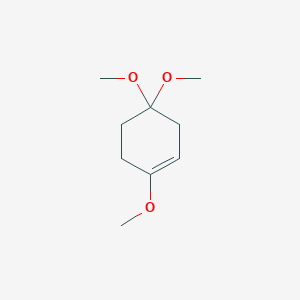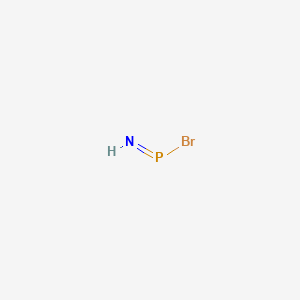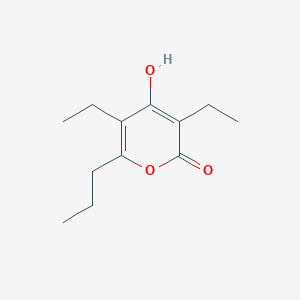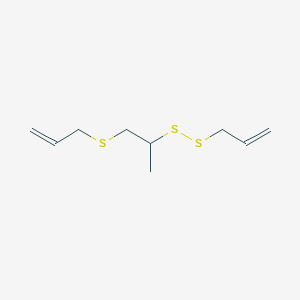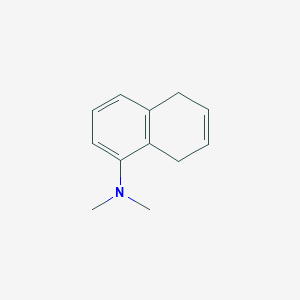
lithium;1-(4-methylphenyl)sulfonyl-2H-indol-2-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;1-(4-methylphenyl)sulfonyl-2H-indol-2-ide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-(4-methylphenyl)sulfonyl-2H-indol-2-ide typically involves the reaction of 1-(4-methylphenyl)sulfonyl-2H-indole with a lithium reagent. One common method is the use of lithium diisopropylamide (LDA) as a base to deprotonate the indole, followed by the addition of a lithium salt to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;1-(4-methylphenyl)sulfonyl-2H-indol-2-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Lithium;1-(4-methylphenyl)sulfonyl-2H-indol-2-ide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of lithium;1-(4-methylphenyl)sulfonyl-2H-indol-2-ide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzyme, leading to anti-inflammatory effects. The compound may also interact with bacterial cell membranes, disrupting their integrity and exerting antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-methylphenyl)sulfonyl-2H-indole
- 1-(4-methylphenyl)sulfonyl-2H-indol-3-ide
- 1-(4-methylphenyl)sulfonyl-2H-indol-2-one
Uniqueness
Lithium;1-(4-methylphenyl)sulfonyl-2H-indol-2-ide is unique due to the presence of the lithium ion, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit enhanced stability and solubility, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
122284-58-6 |
|---|---|
Formule moléculaire |
C15H12LiNO2S |
Poids moléculaire |
277.3 g/mol |
Nom IUPAC |
lithium;1-(4-methylphenyl)sulfonyl-2H-indol-2-ide |
InChI |
InChI=1S/C15H12NO2S.Li/c1-12-6-8-14(9-7-12)19(17,18)16-11-10-13-4-2-3-5-15(13)16;/h2-10H,1H3;/q-1;+1 |
Clé InChI |
LOJROZLRPPNZGF-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CC1=CC=C(C=C1)S(=O)(=O)N2[C-]=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




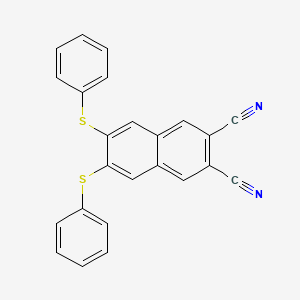
![1-(Pentachloroethoxy)dibenzo[b,d]furan](/img/structure/B14294469.png)


